6-Hydroxy-5-azaindole

Description

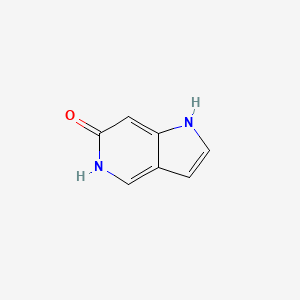

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIGDRAWFGYWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=O)NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696667 | |

| Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70357-66-3 | |

| Record name | 1,5-Dihydro-6H-pyrrolo[3,2-c]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxy 5 Azaindole and Its Derivatives

De Novo Pyrrole (B145914) Ring Formation Strategies

The creation of the pyrrole ring fused to a pyridine (B92270) core is the most common approach for synthesizing azaindoles. Numerous classical indole (B1671886) syntheses have been adapted for this purpose, each offering distinct advantages in terms of regioselectivity and substrate scope.

Hemetsberger–Knittel Synthesis Approaches

The Hemetsberger–Knittel synthesis is a valuable method for preparing indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. This methodology has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles. The reaction generally proceeds with better yields at higher temperatures and with shorter reaction times compared to the synthesis of corresponding indoles. In some instances, a minimum temperature is required to prevent decomposition of the starting materials.

Recent advancements have shown that microwave irradiation can significantly accelerate the Hemetsberger–Knittel reaction, leading to high conversions to the desired indole products within minutes, often without the formation of side products. This technique enhances the efficiency and utility of the synthesis for creating a diverse range of azaindole templates that can be further functionalized.

Table 1: Examples of Hemetsberger–Knittel Synthesis Conditions

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 2-azido-3-(pyridin-3-yl)acrylate | Xylene, 140°C, 2h | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Moderate |

| Methyl 2-azido-3-(pyridin-4-yl)acrylate | Microwave, 200°C, 10 min | Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Good |

Leimgruber–Batcho Synthesis Approaches

The Leimgruber–Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). This intermediate is then reductively cyclized to form the indole ring. This method is particularly effective for the synthesis of 4-, 5-, and 6-azaindoles.

The versatility of this synthesis allows for the preparation of various substituted azaindoles, including monohydroxy derivatives. The reduction of the nitro group and subsequent cyclization can be achieved using various reducing agents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. The use of microwave assistance has been shown to enhance the reaction conditions, leading to good yields and high purities of the heteroaromatic enamine intermediates.

Bartoli Cyclization Reactions

The Bartoli indole synthesis provides a direct route to substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. This reaction has been effectively adapted for the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines. A key requirement for the success of this reaction is the presence of a substituent ortho to the nitro group.

This method is considered one of the most flexible and shortest routes to 7-substituted indoles and their aza-analogs. An advantage of the Bartoli synthesis is its ability to produce indoles and azaindoles that are substituted on both the carbocyclic and pyrrole rings. Typically, three equivalents of the vinyl Grignard reagent are necessary for the reaction to proceed to completion with nitroarenes.

Electrophilic [4+1]-Cyclization of 3-Amino-4-methylpyridines

A scalable and efficient metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed through the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. acs.org This method utilizes trifluoroacetic anhydride (B1165640) (TFAA) as a C1-bielectrophile. chemrxiv.org A significant advantage of this approach is that it does not require the use of a strong organolithium base to activate the methyl group, which expands the tolerance for various functional groups. nih.govnih.gov

The reaction is believed to proceed through the preliminary formation of 1-(trifluoroacetyl)pyridin-1-ium salts, which activates the methyl group. organic-chemistry.org The scope of the reaction has been investigated with various pyridine and electrophilic components. Other anhydrides, such as difluoroacetic anhydride (DFAA), and the Vilsmeier-Haack reagent (VHR) have also been successfully employed as the C1-electrophile. acs.orgchemrxiv.org

Table 2: Examples of Electrophilic [4+1]-Cyclization of 3-Amino-4-methylpyridines chemrxiv.org

| Aminopyridine Derivative | Electrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-amino-4-methylpyridine | TFAA | Pyridine, rt, 48h | 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 82% |

| 3-amino-2-bromo-4-methylpyridine | TFAA | Pyridine, rt, 48h | 7-bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 75% |

| 3-amino-4-methylpyridine | DFAA | Pyridine, rt, 48h | 2-difluoromethyl-3-difluoroacetyl-6-azaindole | 86% |

Metal-Free Annulation Methods

Recent research has focused on the development of metal-free annulation methods for the synthesis of azaindoles. One such approach involves the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles, which can then be further diversified. While not a de novo synthesis of the core, it represents a metal-free functionalization.

A novel one-pot, transition-metal-free synthesis of 7-azaindoles has been developed through the amination of pyridine N-oxides followed by an intramolecular enamine formation. This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily accessible starting materials. Another approach utilizes xanthate chemistry for a free-radical-mediated cyclization onto the pyridine ring to form 7-azaindolines, which can be precursors to 7-azaindoles.

Pd-Catalyzed Heteroannulation and Tandem Couplings

Palladium-catalyzed reactions are powerful tools for the synthesis of azaindoles, allowing for the construction of the pyrrole ring through various cross-coupling and annulation strategies. These methods often provide access to a wide range of substituted azaindoles with good to excellent yields.

One notable method is a tandem intramolecular C-N bond formation and intermolecular Suzuki coupling of gem-dichloroolefins with boronic acids. This modular approach has been used to synthesize all four isomers of azaindole. Another strategy involves a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. This has also been applied to the synthesis of all four azaindole isomers. The Sonogashira reaction, coupling terminal alkynes with amino-halopyridines followed by cyclization, is another widely used palladium-catalyzed route to azaindoles.

Table 3: Overview of Pd-Catalyzed Azaindole Syntheses

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Tandem C-N/Suzuki Coupling | gem-dichloroolefins, boronic acids | Modular synthesis of all azaindole isomers. |

| Cascade C-N/Heck Reaction | Alkenyl bromides, amino-o-bromopyridines | Straightforward synthesis of substituted azaindoles. |

Construction of the Pyridine Ring Strategies

One prominent approach involves the reaction of 1,3-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. This method, a variation of the Hantzsch pyridine synthesis, can be adapted to create substituted pyridine rings that are later fused with a pyrrole ring to form the azaindole core. acsgcipr.org

Another strategy is the use of cycloaddition reactions, such as the Diels-Alder reaction, where a diene and a dienophile containing the necessary nitrogen and carbon atoms combine to form a six-membered ring. researchgate.net This approach allows for the controlled introduction of substituents on the pyridine ring.

More recently, metal-catalyzed reactions have been developed for pyridine ring synthesis. acsgcipr.org These methods offer high efficiency and selectivity in constructing the desired heterocyclic system. Additionally, multicomponent reactions (MCRs) provide a powerful tool for building the pyridine ring in a single step from several starting materials, which is discussed further in section 2.4. rsc.orgmdpi.com The choice of strategy often depends on the desired substitution pattern on the final 6-hydroxy-5-azaindole molecule.

Strategies for Hydroxy Group Introduction and Modification

Introducing a hydroxyl group at the C6 position of the 5-azaindole (B1197152) core is a key transformation that can be achieved at various stages of the synthesis. The primary methods involve the direct substitution of a leaving group, the demethylation of a methoxy (B1213986) precursor, or the oxidation of a suitable intermediate.

| Strategy | Description | Key Reagents | Reference |

| Nucleophilic Substitution | Replacement of a leaving group (e.g., bromine) with a hydroxide (B78521) source. | Cu(I) or Cu(II) salts, hydroxide source (e.g., KOH) | google.com |

| Oxidative Demethylation | Conversion of a methoxy group to a hydroxyl group via an oxidative process. | [Bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) | rsc.orgrsc.org |

| Regioselective Monodemethylation | Selective removal of one methyl group from a dimethoxy precursor. | Boron tribromide (BBr₃) | rsc.orgrsc.org |

Nucleophilic Substitution Reactions for Hydroxylation

Nucleophilic aromatic substitution provides a direct route for introducing a hydroxyl group onto the azaindole ring. This method typically involves a precursor, such as a bromo-substituted 5-azaindole, which is treated with a hydroxide source.

A common approach involves a copper-catalyzed hydroxylation reaction. For instance, a 5-bromo-7-azaindole (B68098) (an isomeric system) can be converted to the corresponding 5-hydroxy-7-azaindole. google.com This process often requires N-protection of the azaindole nitrogen with a group like triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc). The protected bromo-azaindole is then subjected to hydroxylation conditions, often using a copper catalyst such as cupric acetylacetonate (B107027) or cuprous iodide, in the presence of a hydroxide source, which also facilitates the deprotection in the same step to yield the final hydroxy-azaindole. google.com

Oxidative Demethylation Reactions

Oxidative demethylation is an effective method for converting a methoxy-substituted azaindole into its corresponding hydroxy derivative. This transformation is particularly useful when the methoxy group is used as a protected form of the hydroxyl group during earlier synthetic steps.

One established protocol uses [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidizing agent. rsc.orgrsc.org When dimethoxy or hydroxymethoxy azaindoles are treated with PIFA in a solvent system like acetonitrile-water, oxidation occurs. rsc.orgrsc.org This reaction proceeds through a proposed mechanism that involves the oxidation of the electron-rich aromatic system, leading to the cleavage of the methyl ether and the formation of the hydroxyl group. The choice of solvent is critical; for example, using acetonitrile-methanol instead of acetonitrile-water can lead to the formation of different functionalized azaindoles. rsc.orgrsc.org

Regioselective Monodemethylation

When an azaindole precursor contains multiple methoxy groups, regioselective monodemethylation is required to unmask a single hydroxyl group at a specific position. Boron tribromide (BBr₃) is a widely used Lewis acid for this purpose, known for its efficacy in cleaving aryl methyl ethers. rsc.orgrsc.org

In the synthesis of precursors for 5- and 6-azaquinone indoles, a regioselective synthesis of 4,7-dimethoxy-5-azaindole was achieved. rsc.orgrsc.org The subsequent treatment of this dimethoxy compound with BBr₃ allowed for the selective removal of one of the methyl groups. The reaction's selectivity is sensitive to the substrate and the stoichiometry of the reagent. For example, the 6-aza substrate required 2.5 equivalents of BBr₃ to achieve a high ratio of the monodemethylated product, whereas the 5-aza isomer required 5 equivalents to reach a similar conversion, highlighting the electronic differences between the isomers. rsc.org

Table 1: BBr₃-Mediated Monodemethylation of Dimethoxyazaindoles

| Substrate | BBr₃ Equivalents | Ratio (Starting Material : Product) | Reference |

|---|---|---|---|

| 4,7-Dimethoxy-5-azaindole | 2.5 | 70:30 | rsc.org |

| 4,7-Dimethoxy-5-azaindole | 5.0 | 16:84 | rsc.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer an efficient and atom-economical pathway to complex molecules like azaindoles. nih.govrsc.org These reactions are valuable for rapidly building molecular diversity.

While specific MCRs for the direct synthesis of this compound are not extensively detailed, general MCR strategies for constructing substituted pyridine and indole rings are well-established and can be adapted. rsc.orgmdpi.comnih.gov For example, a three-component reaction has been developed to construct a six-membered fused N-heterocyclic ring, affording pyrazolopyridines, which demonstrates the power of MCRs in building the core pyridine structure. rsc.org Such an approach could potentially be designed to incorporate a precursor for the hydroxyl group, which could be revealed in a subsequent step. The development of novel MCRs remains an active area of research for the streamlined synthesis of heterocyclic compounds.

Synthesis of Specific Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately functionalized precursors and intermediates. A key strategy involves the regioselective synthesis of dimethoxy-5-azaindoles, which can then be selectively demethylated to introduce the hydroxyl group.

A reported synthesis starts from a substituted pyridine to construct the dimethoxy-5-azaindole intermediate. rsc.orgrsc.org This involves a regioselective formylation of a pyridine ring, where the choice of ortho-directing or ortho-repulsing groups is crucial for controlling the position of the aldehyde group. rsc.org Following formylation, the synthesis proceeds through the preparation of an azidoacrylate intermediate, which then undergoes cyclization to form the fused pyrrole ring, yielding the dimethoxy-5-azaindole scaffold. rsc.orgrsc.org This precursor is then carried forward for demethylation reactions as described in sections 2.3.2 and 2.3.3.

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for aza-heterocyclic compounds, such as this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. In the context of this compound synthesis, green chemistry approaches focus on the use of efficient catalytic systems, alternative reaction media, and energy sources that are more environmentally benign than traditional methods.

One of the key areas of advancement in the green synthesis of azaindole derivatives involves the use of metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, have been instrumental in the construction of the azaindole scaffold. mdpi.com Green innovations in this area include the development of highly efficient catalysts that can be used at low loadings, the use of water as a solvent, and the implementation of one-pot procedures that reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. mdpi.comorganic-chemistry.org For instance, a palladium-catalyzed cascade amination/Heck coupling has been reported as a practical method to synthesize azaindoles from amino-o-bromopyridines and alkenyl bromides. mdpi.com

Another significant green approach is the use of alternative energy sources like microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reaction conditions, which is a major tenet of green chemistry. nih.govacs.org This technique has been successfully applied to the synthesis of various azaindole derivatives, suggesting its potential applicability for the synthesis of this compound.

Furthermore, the development of metal-free synthetic routes represents a substantial step forward in green chemistry. acs.org The use of heavy metals, even in catalytic amounts, can lead to product contamination and pose environmental risks. Metal-free cycloisomerization reactions, for example, offer a cleaner alternative for the synthesis of azaindole cores. acs.org

The concept of one-pot synthesis is another cornerstone of green chemistry that has been applied to azaindole synthesis. mdpi.com By combining multiple reaction steps into a single procedure without isolating intermediates, one-pot syntheses reduce solvent consumption, energy usage, and waste production. mdpi.comrsc.orgnih.gov A notable example is the one-pot synthesis of 1,2-disubstituted azaindoles involving a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization. mdpi.com

Visible-light photocatalysis is an emerging green technology that utilizes light as a clean and renewable energy source to drive chemical reactions under mild conditions. rsc.org This approach avoids the need for high temperatures and harsh reagents, thus aligning with green chemistry principles. While specific applications to this compound are not yet widely reported, the successful use of visible-light photocatalysis for the synthesis of other complex heterocyclic systems indicates its potential for future development in this area. rsc.org

The following table summarizes various green chemistry approaches that could be applicable to the synthesis of this compound and its derivatives, based on methodologies reported for related azaindole compounds.

| Green Chemistry Approach | Key Features & Advantages | Potential Application in this compound Synthesis |

| Palladium-Catalyzed Cross-Coupling | High efficiency, selectivity, and functional group tolerance. Greener variations use low catalyst loading, aqueous media, and reusable catalysts. | Synthesis from substituted pyridines and appropriate coupling partners. For example, a Sonogashira coupling of a halopyridine with an alkyne followed by cyclization. mdpi.com |

| One-Pot Synthesis | Reduces solvent usage, waste generation, and energy consumption by eliminating intermediate isolation and purification steps. | A multi-step sequence, such as N-arylation, Sonogashira coupling, and cyclization, could be performed in a single pot to construct the this compound scaffold. mdpi.com |

| Microwave-Assisted Synthesis | Significant reduction in reaction times, often leading to higher yields and cleaner reactions. Enables solvent-free conditions in some cases. | Acceleration of key bond-forming or cyclization steps in the synthesis of the target molecule. nih.gov |

| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive heavy metal catalysts, leading to cleaner products and simpler purification. | Cycloisomerization of a suitably substituted pyridine derivative to form the pyrrole ring of the azaindole without a metal catalyst. acs.org |

| Visible-Light Photocatalysis | Utilizes a renewable energy source, operates at ambient temperature, and can enable unique chemical transformations. | Potential for novel, milder routes to this compound, possibly through radical-mediated pathways. rsc.org |

| Use of Greener Solvents | Replacement of hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. | Performing key synthetic steps, such as coupling or cyclization reactions, in an aqueous medium. organic-chemistry.org |

Detailed research findings on the green synthesis of related azaindole structures provide a strong foundation for the development of sustainable routes to this compound. For example, the synthesis of 5-nitro-7-azaindole has been achieved via a metal-free cycloisomerization, which is noted to be safe, economical, and scalable. acs.org This particular process also avoids the need for column chromatography, a significant source of solvent waste. acs.org Another study highlights a silver-catalyzed intramolecular cyclization of acetylenic free amines in water to afford 7-azaindoles in very good yields, demonstrating the potential of water as a green solvent. organic-chemistry.org These examples underscore the ongoing efforts and successes in applying green chemistry principles to the synthesis of the broader azaindole family, which can guide the future development of sustainable methodologies for this compound.

Chemical Reactivity and Reaction Mechanisms of 6 Hydroxy 5 Azaindole

General Reactivity Profile of Azaindole Core

The azaindole scaffold, a bioisostere of indole (B1671886) and purine (B94841), is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The four positional isomers (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties, such as lipophilicity and pKa, which are determined by the position of the nitrogen atom in the six-membered ring. nih.gov This nitrogen atom significantly alters the electronic landscape of the bicyclic system compared to indole, influencing its reactivity. researchgate.netnih.gov

The reactivity of the azaindole core is characterized by the interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring. The pyrrole moiety is susceptible to electrophilic attack, similar to indole, while the pyridine ring is generally more resistant to electrophiles and prone to nucleophilic substitution, particularly when activated. The presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) within a rigid framework is key to its biological activity. For 6-hydroxy-5-azaindole specifically, the hydroxyl group at the C6 position further modulates the reactivity, acting as a directing group and providing a handle for subsequent chemical transformations. nih.gov The electron-donating nature of the hydroxyl group can enhance the susceptibility of the pyridine ring to electrophilic substitution.

Reaction Mechanisms in this compound Synthesis and Functionalization

The synthesis and functionalization of this compound involve a variety of complex reaction mechanisms, leveraging the inherent reactivity of the azaindole framework and its precursors.

Nucleophilic Attack Pathways

Nucleophilic attack is a fundamental step in many synthetic routes toward the 6-azaindole (B1212597) scaffold. A prominent example is the condensation of the dianion of 3-amino-4-picoline with carboxylic esters. nih.gov In this process, dilithiation of the starting material with sec-butyllithium (B1581126) generates a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the ester, initiating the formation of the pyrrole ring. nih.gov

Another key illustration is the intramolecular cyclization of 2-azidomethyl-substituted pyrroles. The mechanism involves the anionic nitrogen of the azide (B81097) group acting as a nucleophile, attacking the internal acetylene (B1199291) to form the six-membered pyridine ring. lookchem.com Similarly, palladium-catalyzed annulation reactions of ortho-iodoarylamines with allyl acetate (B1210297) are proposed to proceed via an intermolecular nucleophilic attack on a π-allyl complex intermediate, leading to the formation of the pyrrole ring. nih.gov

Cyclocondensation and Aromatization Processes

The construction of the bicyclic azaindole system frequently relies on cyclocondensation reactions followed by an aromatization step. The synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and esters is a classic example of a condensation reaction that results in the cyclized product. nih.gov

Aromatization is the crucial driving force in the final step of many synthetic sequences. For instance, in the base-catalyzed synthesis of 6-azaindoles from 2-azidomethyl-substituted pyrroles, the cyclized intermediate undergoes deprotonation at the benzylic position, which facilitates the elimination of nitrogen gas and subsequent aromatization to form the stable pyridine ring. lookchem.com Established methods like the Hemetsberger-Knittel synthesis, which can be adapted for 6-azaindoles, involve the thermal or metal-catalyzed decomposition of an α-azido-cinnamate precursor, leading to a nitrene intermediate that cyclizes and aromatizes to form the fused pyrrole ring. researchgate.net

Domino Reactions and Cascade Processes

Domino, or cascade, reactions provide an efficient pathway to complex molecules like azaindoles by combining multiple bond-forming events in a single pot without isolating intermediates. While specific examples for this compound are not extensively detailed, the principles are well-established for related azaindole isomers. For example, a base-promoted domino reaction has been used to synthesize chromenoimidazoles fused to an azaindole core, involving a sequence of Knoevenagel condensation, nucleophilic cyclization, and aromatization. thieme-connect.com

Tandem reactions, such as the Sonogashira coupling followed by a 5-endo-dig cyclization, are also employed to build the azaindole ring system from appropriately substituted aminopyridines and terminal alkynes. researchgate.net These cascade processes are highly atom-economical and can significantly streamline synthetic routes.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical in directing the selectivity and enhancing the efficiency of reactions involving this compound.

Catalysts:

Palladium Catalysts : Palladium complexes are extensively used in both the synthesis and functionalization of azaindoles. organic-chemistry.org Catalysts like Pd(OAc)₂, in combination with ligands such as DavePhos, are effective for C-H arylation of the pyridine ring. nih.gov For Sonogashira and Suzuki cross-coupling reactions, various palladium sources are employed to form crucial C-C bonds. nih.govnih.govorganic-chemistry.org

Rhodium Catalysts : In the synthesis of 7-azaindoles, Rh(III) catalysts, often used with silver-based oxidants, have been shown to facilitate dehydrogenative annulation, where the silver additive enhances the reactivity of the rhodium center by promoting an oxidative pathway. rsc.org

Iron Catalysts : Iron(II) triflate has been explored as a catalyst for Hemetsberger-type reactions to form azaindoles at lower temperatures than traditional thermal methods, although yields can be modest. researchgate.net

Reagents:

Bases : The nature of the base can profoundly influence the reaction pathway. Strong bases like potassium hydroxide (B78521) (KOH) are crucial in promoting the intramolecular cyclization and aromatization of azido-pyrrole precursors to form 6-azaindoles. lookchem.com In the synthesis of 7-azaindoles and azaindolines, the choice of alkali-amide base dictates the outcome; LiN(SiMe₃)₂ selectively yields the azaindoline, whereas KN(SiMe₃)₂ produces the aromatized 7-azaindole (B17877). rsc.org

Organometallic Reagents : Strong organolithium reagents, such as sec-butyllithium (sec-BuLi), are essential for generating highly nucleophilic intermediates through deprotonation, as seen in the dilithiation of 3-amino-4-picoline. nih.gov

Table 1: Selected Catalytic Systems in Azaindole Synthesis and Functionalization

| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Reference |

|---|---|---|---|---|

| C6 Arylation | Pd(OAc)₂ / DavePhos | 7-Azaindole N-oxide | C6-Aryl-7-azaindole | nih.gov |

| Annulation | Pd(OAc)₂ / LiCl | ortho-Iodoarylamines | 2-Methyl azaindoles | nih.gov |

| Sonogashira Coupling/Cyclization | Pd-catalysts | Amino-halopyridines | 1,2-disubstituted azaindoles | nih.gov |

| Dehydrogenative Annulation | [Cp*RhCl₂]₂ / AgSbF₆ | 2-Aminopyridine / Alkyne | 7-Azaindole | rsc.org |

| Condensation/Cyclization | sec-BuLi / Esters | 3-Amino-4-picoline | 2-Substituted 6-azaindoles | nih.gov |

| Selective Domino Reaction | LiN(SiMe₃)₂ vs. KN(SiMe₃)₂ | 2-Fluoro-3-methylpyridine | 7-Azaindoline vs. 7-Azaindole | rsc.org |

Functionalization and Derivatization Strategies

The this compound core serves as a versatile template for further chemical modification. The hydroxyl group itself is a key reactive site, enabling transformations such as etherification or conversion to a triflate for subsequent cross-coupling reactions.

Modern synthetic methods focus heavily on the direct C-H functionalization of the azaindole core, which avoids the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed direct arylation has been successfully applied to the C6 position of the 7-azaindole N-oxide, demonstrating the feasibility of selectively functionalizing the pyridine ring. nih.gov For this compound, the hydroxyl group can act as an ortho-directing group, potentially facilitating functionalization at the C7 position. nih.gov

Palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, are powerful tools for introducing a wide range of substituents onto the azaindole scaffold. nih.govorganic-chemistry.org These methods allow for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs. nih.gov

Substitution Reactions at Various Positions

The positions for electrophilic aromatic substitution on the this compound core are influenced by the directing effects of the pyrrole nitrogen, the pyridine nitrogen, and the hydroxyl group. The pyrrole ring is inherently activated towards electrophilic attack, with the C3 position being the most nucleophilic. The pyridine nitrogen, being electronegative, generally deactivates the pyridine ring towards electrophiles. However, the hydroxyl group at the C6 position is a strong activating group and directs electrophiles to the ortho (C7) and para (C4) positions.

Consequently, electrophilic substitution reactions are predicted to occur preferentially at the C3, C4, and C7 positions. The precise outcome often depends on the reaction conditions and the nature of the electrophile.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce a halogen atom primarily at the C3 position due to the high reactivity of the pyrrole ring. Under certain conditions, substitution at C4 or C7, activated by the hydroxyl group, may also be observed. Enzymatic halogenation has also been shown to be effective for azaindole derivatives, typically favoring the C3 position. encyclopedia.pub

Nitration: Direct nitration of pyridine is challenging and requires harsh conditions. wikipedia.orgquimicaorganica.org However, the activating -OH group in this compound facilitates this reaction. Based on studies of hydroxypyridines, nitration using nitric acid in a sulfuric acid medium is expected to yield nitro derivatives, with substitution likely occurring at the C4 or C7 positions. rsc.orgrsc.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are typically difficult on unsubstituted pyridine rings because the nitrogen atom complexes with the Lewis acid catalyst. quimicaorganica.orgwikipedia.org The strong activation by the C6-hydroxyl group may overcome this deactivation, potentially allowing for acylation or alkylation at the C4 or C7 positions. For instance, Friedel-Crafts acetylation of 5-hydroxyindole (B134679) occurs regioselectively at the C6 position, which is ortho to the hydroxyl group. ias.ac.in A similar directing effect would be anticipated for this compound.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of azaindole scaffolds. wikipedia.org These reactions typically involve the coupling of a halo- or triflyloxy-substituted azaindole with an appropriate partner. For this compound, this requires initial conversion of the hydroxyl group to a triflate or halogenation at a specific position (e.g., C4 or C7) to provide a coupling handle.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate. organic-chemistry.orgharvard.edulibretexts.org Halogenated or triflated this compound derivatives can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. This strategy has been employed in the synthesis of complex natural products containing azaindole cores, such as meriolins. encyclopedia.pub

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling aryl halides or triflates with amines. wikipedia.orgorganic-chemistry.org A triflate derivative of this compound, for example, can be reacted with a wide range of primary or secondary amines to produce amino-azaindole derivatives, which are common motifs in pharmacologically active molecules. wikipedia.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Halo-azaindole | Arylboronic acid | Pd₂(dba)₃ / SPhos, Base (e.g., K₃PO₄) | Aryl-azaindole | acs.orgnih.gov |

| Suzuki-Miyaura | Chloro-azaindole | Vinylboronic acid | Pd(OAc)₂ / PCy₃, Base (e.g., K₂CO₃) | Vinyl-azaindole | organic-chemistry.org |

| Buchwald-Hartwig | Bromo-azaindole | Secondary Amine (e.g., Morpholine) | Pd precatalyst / Biarylphosphine ligand, Base (e.g., LiHMDS) | N-Aryl-azaindole | wikipedia.org |

| Buchwald-Hartwig | Aryl Triflate | Primary Amine | Pd(OAc)₂ / BINAP, Base (e.g., Cs₂CO₃) | N-Aryl-azaindole | wikipedia.org |

Tautomerism and its Influence on Reactivity

Tautomerism is a critical aspect of the chemistry of this compound, significantly influencing its reactivity and photophysical properties. The molecule can exist in several tautomeric forms, with the equilibrium between them being sensitive to the solvent and electronic environment.

N(1)-H and N(6)-H Tautomeric Forms

This compound can exist in equilibrium between the "usual" N(1)-H tautomer (the pyrrole nitrogen is protonated) and an N(6)-H tautomer, where the proton resides on the pyridine nitrogen, forming a pyridone-like structure. This is a form of keto-enol tautomerism within the heterocyclic system. Studies on substituted 6-azaindoles have shown that this equilibrium can be significantly shifted. For example, crystallographic data of a 2-CF₃-3-COCF₃-6-azaindole derivative revealed that the N(6)-H tautomer is the exclusive form in the crystalline state.

The position of this equilibrium has a profound impact on the molecule's reactivity. In the N(6)-H tautomeric form, the lone pair of electrons on the N(1) atom can participate in conjugation with electron-withdrawing groups on the pyrrole ring. Conversely, in the N(1)-H form, the aromaticity of the pyrrole ring is more pronounced. This difference in electron distribution affects the nucleophilicity of the rings and the electrophilicity of any substituents.

Excited-State Proton Transfer Phenomena

The arrangement of a hydroxyl group ortho to a nitrogen atom in an aromatic ring, as seen in this compound, is a classic motif for Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the phenolic proton and the basicity of the pyridine nitrogen increase, facilitating an ultrafast transfer of the proton from the hydroxyl group to the pyridine nitrogen.

This process leads to the formation of an excited-state keto tautomer, which has a different electronic structure and geometry from the initially excited enol form. The relaxation of this tautomer to the ground state often results in a fluorescence emission that is significantly red-shifted (a large Stokes shift) compared to the normal fluorescence of the enol form. In many cases, this dual emission can be observed. The ESIPT process is a fundamental phenomenon in various azaindole and hydroxyphenyl systems and is responsible for their unique photophysical behaviors. acs.org

Oxidation Reactions and Product Diversification

The oxidation of this compound and its derivatives can lead to a variety of products, depending on the oxidant and, crucially, the solvent used. This allows for significant product diversification from a single starting material.

Research on hydroxymethoxy-6-azaindoles using the hypervalent iodine reagent [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) has demonstrated this solvent-dependent reactivity. nih.govnih.gov

In Acetonitrile-Water: Oxidation in an aqueous acetonitrile (B52724) solution leads to the formation of trioxopyrrolopyridines. This transformation involves extensive oxidation of the azaindole core.

In Acetonitrile-Methanol: When the reaction is conducted in methanolic acetonitrile, the outcome is different. Instead of full oxidation of the ring system, functionalized azaindoles are produced. This suggests that the alcohol acts as a nucleophile, trapping an intermediate species and diverting the reaction pathway.

This solvent-dependent product formation highlights the synthetic utility of oxidation reactions for creating diverse molecular scaffolds from the this compound core.

Spectroscopic and Structural Characterization of 6 Hydroxy 5 Azaindole and Its Analogues

Advanced Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods are indispensable tools for the detailed characterization of novel and known chemical entities. For compounds like 6-Hydroxy-5-azaindole, a combination of techniques is employed to build a complete picture of its molecular identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While specific NMR data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from data on analogous compounds such as 6-azaindole (B1212597) and other substituted indoles.

¹H NMR: The proton NMR spectrum of an azaindole will display signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring atoms. For a compound like this compound, one would expect distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings. The hydroxyl proton would likely appear as a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their position relative to the nitrogen atoms and the hydroxyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Azaindole Analogues (in ppm relative to TMS)

| Compound | H2 | H3 | H4 | H7 | C2 | C3 | C3a | C4 | C7 | C7a |

|---|---|---|---|---|---|---|---|---|---|---|

| 7-Azaindole (B17877) | 7.49 | 6.49 | 7.06 | 8.30 | 127.1 | 100.9 | 148.8 | 115.9 | 143.2 | 129.0 |

| 6-Azaindole | 7.55 | 6.45 | 8.05 | 8.75 | 127.5 | 101.2 | 145.1 | 130.8 | 141.5 | 133.5 |

| 5-Azaindole (B1197152) | 7.60 | 6.50 | 8.20 | 8.80 | 128.0 | 101.5 | 142.3 | 133.0 | 140.0 | 135.0 |

Note: The data presented here are typical values for the parent azaindole scaffolds and will be influenced by the presence of a hydroxyl group in this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. For this compound (C₇H₆N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula. Electron ionization (EI) is a common technique that can cause fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce structural features.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates compounds in a mixture by liquid chromatography before they are introduced into the mass spectrometer. This is particularly useful for analyzing the purity of a sample and for studying reaction mixtures.

Interactive Data Table: Mass Spectrometry Data for Azaindole Analogues

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 6-Azaindole | GC-MS (EI) | 118 | Not specified |

| 6-Hydroxyindole (B149900) | Not specified | 134.06 | Not specified |

Note: The fragmentation pattern of this compound would be expected to involve losses of small molecules such as CO, HCN, and radicals from the ring system.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the pyrrole ring (around 3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region).

Interactive Data Table: Characteristic IR Absorption Bands for Indole (B1671886) Analogues

| Functional Group | Indole | Expected Range for this compound |

|---|---|---|

| N-H Stretch | 3406 cm⁻¹ | ~3400 cm⁻¹ |

| O-H Stretch | N/A | ~3200-3600 cm⁻¹ (broad) |

| Aromatic C-H Stretch | 3022, 3049 cm⁻¹ | ~3000-3100 cm⁻¹ |

| Aromatic C=C Stretch | 1508, 1577 cm⁻¹ | ~1400-1600 cm⁻¹ |

| C-C (in ring) Stretch | 1616, 1456 cm⁻¹ | ~1400-1600 cm⁻¹ |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to electronic transitions between different energy levels. The absorption spectrum is characteristic of the chromophore present in the molecule. For indole and its derivatives, the absorption spectrum typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.

For the analogue 6-hydroxyindole in cyclohexane, these transitions are well-resolved. The lower energy ¹Lₑ transition is the more intense band. The higher energy ¹Lₐ absorption band for 6-hydroxyindole is centered at 260 nm and 267 nm. nih.gov The introduction of a nitrogen atom into the six-membered ring to form this compound is expected to cause shifts in the absorption maxima. For instance, the protonated form of 6-azaindole shows an absorbance at 320 nm. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The fluorescence spectrum, quantum yield, and lifetime are important photophysical properties.

The fluorescence of indole and its analogues is particularly sensitive to the local environment. For 6-hydroxyindole in a hydrophobic solvent like cyclohexane, the emission spectrum exhibits a blue-shifted emission maximum with resolved vibronic peaks. nih.gov Interestingly, for 6-hydroxyindole in cyclohexane, there is no Stokes shift, meaning the absorption and emission spectra overlap significantly. nih.gov The fluorescence emission originates primarily from the ¹Lₑ transition. nih.gov

In aqueous solutions, the photophysical properties of azaindoles can be more complex. For 6-azaindole in aqueous solution, the fluorescence maximum is centered at 380 nm at neutral pH. researchgate.net The fluorescence intensity is pH-dependent, decreasing as the pH increases. researchgate.net At a pH above 10, a new emission band appears at a lower energy, with a maximum at 440 nm at pH 14. researchgate.net

Interactive Data Table: Photophysical Properties of Azaindole Analogues

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| 6-Hydroxyindole | Cyclohexane | ~260-301 | 304 |

| 6-Azaindole (protonated) | Not specified | 320 | 380 |

| 6-Azaindole (pH 14) | Aqueous | Not specified | 440 |

X-Ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not publicly available, the analysis of related azaindole structures reveals important packing motifs. For example, azaindole derivatives often form hydrogen-bonded dimers or more complex assemblies in the solid state. For this compound, it is expected that the hydroxyl group and the N-H of the pyrrole ring, along with the pyridine nitrogen, would be actively involved in forming a hydrogen-bonding network, which would dictate the crystal packing. The determination of its crystal structure would provide invaluable insights into its solid-state properties and intermolecular interactions.

Crystal Structure Data and Planarity of Heterocyclic Framework

While specific crystal structure data for this compound is not publicly available, analysis of closely related azaindole analogues confirms the generally planar nature of the fused pyrrolopyridine core. The azaindole framework, being a bicyclic aromatic system, inherently favors a flat conformation to maximize pi-orbital overlap.

X-ray diffraction studies on various 7-azaindole derivatives show that the core heterocyclic framework is indeed planar. uni-rostock.de This planarity is a crucial feature, influencing how these molecules stack and interact with other planar structures, such as the aromatic residues in enzyme active sites. The introduction of the nitrogen atom into the six-membered ring does not significantly disrupt this planarity, but it does alter the electronic distribution within the rings. pitt.edu

The table below presents representative crystallographic data for an analogous compound, demonstrating the typical parameters of the azaindole family.

| Parameter | Value | Analogue Compound |

|---|---|---|

| Formula | C19H19N3O | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| Crystal System | Monoclinic | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| Space Group | P21/n | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| a (Å) | 10.023(5) | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| b (Å) | 11.439(5) | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| c (Å) | 15.110(5) | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

| β (°) | 106.94(5) | 5-amino-1-cyclohexyl-6-phenyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile |

Data sourced from a study on substituted 7-azaindole derivatives, presented here as a representative example of the azaindole scaffold. uni-rostock.de

Torsion Angles and Steric Effects

The planarity of the azaindole core means that the torsion angles within the fused ring system are close to zero. However, substituents on the ring can exert significant steric effects, forcing attached groups to twist out of the primary plane.

In the case of this compound, the hydroxyl group at the C6 position is relatively small and is not expected to cause significant distortion of the heterocyclic framework itself. However, its interaction with adjacent substituents or its participation in intermolecular hydrogen bonding could influence the local conformation and crystal packing. In some complex derivatives, substituents have been speculated to break the co-planarity between the azaindole core and other linked aromatic rings to achieve a specific bioactive conformation. nih.govresearchgate.net

| Compound Analogue | Atoms Defining Torsion Angle | Torsion Angle (°) | Reason for Deviation |

|---|---|---|---|

| 7-methyl-6-phenyl-7-azaindole derivative | C7-C6-C(phenyl)-C(phenyl) | 85.7 | Steric repulsion from C7-methyl group |

| Unsubstituted 5-azaindole | Ring atoms | ~0 | Aromatic planarity |

Data based on findings from related azaindole structures. uni-rostock.de

Characterization of Protonation Equilibria (pKa values)

The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH. Azaindoles, possessing both a pyrrole nitrogen and a pyridine nitrogen, exhibit interesting acid-base properties. The pyridine nitrogen is the more basic center and is the typical site of protonation.

The position of the pyridine nitrogen within the bicyclic system significantly influences its basicity. For the parent 5-azaindole and 6-azaindole scaffolds, the pKa values are 8.26 and 7.95, respectively. pitt.edu This indicates that they are weakly basic. The higher basicity of 5-azaindole compared to 6-azaindole can be attributed to the electronic push-pull interactions between the fused pyrrole and pyridine rings. pitt.edu

Computational and Theoretical Studies on 6 Hydroxy 5 Azaindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. niscpr.res.in For azaindole systems, DFT and its time-dependent extension (TD-DFT) are employed to explore reaction mechanisms, predict spectroscopic properties, and model environmental effects. nih.govacs.orgnih.gov

DFT calculations are instrumental in mapping out potential energy surfaces to elucidate reaction mechanisms. chemrxiv.orgrsc.orgchemrxiv.org A computational study on 6-azaindole (B1212597) explored the pathways of excited-state hydrogen transfer (ESHT) and excited-state proton transfer (ESPT) when clustered with solvent molecules like water (H₂O) and ammonia (B1221849) (NH₃). researchgate.net

The research revealed that the energy barriers for these transfer processes are highly dependent on the size and nature of the solvent cluster. For instance, the ESHT energy barrier in a 6-azaindole-(H₂O)₃ complex was calculated to be 39.6 kJ/mol. This barrier was significantly lowered to 23.1 kJ/mol in a larger 6-azaindole-(H₂O)₄ cluster, suggesting that a longer solvent wire facilitates the transfer due to more relaxed transition state geometries. researchgate.net When water was replaced by ammonia, a stronger hydrogen bond donor, the barriers were reduced even more dramatically. researchgate.net

| Solvent Cluster | Calculated Energy Barrier (kJ/mol) |

|---|---|

| (H₂O)₃ | 39.6 |

| (H₂O)₄ | 23.1 |

| (NH₃)₃ | 21.4 |

| (NH₃)₄ | 8.1 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic and photophysical properties of molecules, such as UV-Vis absorption and fluorescence spectra. researchgate.netdocumentsdelivered.comrsc.org Studies on 6-azaindole have characterized its excited-state behavior. researchgate.net

Experimentally and computationally, it has been shown that the neutral form of 6-azaindole is non-fluorescent in nonpolar solvents. researchgate.net In aqueous solutions, its fluorescence is pH-dependent. Between pH 6.5 and 10, the fluorescence maximum is centered at 380 nm. As the pH increases above 10, a new emission appears at a lower energy, with a single maximum at 440 nm by pH 14. researchgate.net The protonation equilibrium for 6-azaindole was determined to have a pKa value of 8. researchgate.net Such studies are vital for understanding how the electronic structure is influenced by protonation states, a key consideration for a hydroxyl-substituted derivative like 6-Hydroxy-5-azaindole. nih.govresearchgate.net

The surrounding solvent can significantly influence a molecule's properties and reactivity. rsc.org Computational models are essential for understanding these interactions at a molecular level. Solvation effects can be modeled either explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM) that treats the solvent as a uniform dielectric medium. nih.gov

For 6-azaindole, explicit solvent models involving water and ammonia clusters have been used to investigate how direct hydrogen-bonding interactions mediate proton and hydrogen transfer in the excited state. researchgate.net These calculations demonstrated that the formation of stronger hydrogen bonds with ammonia, compared to water, leads to a more facile ESHT reaction. researchgate.net This detailed level of analysis, which accounts for specific solute-solvent interactions, is critical for accurately predicting reaction barriers and pathways in solution. nih.gov

Molecular Dynamics Simulations

A typical MD simulation involves placing the molecule of interest in a simulation box, which is then filled with solvent molecules (like water) to mimic solution conditions. The interactions between all atoms are described by a force field (e.g., OPLS). The system is first minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure. Finally, a production run, often lasting for nanoseconds or longer, is performed to collect trajectory data. nih.gov This data can be analyzed to understand how the molecule moves, flexes, and interacts with its surroundings over time. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT and higher-level ab initio techniques, used to study molecular phenomena that depend on electronic structure. researchgate.netresearchgate.net For azaindoles, these methods are particularly crucial for investigating complex photochemical processes like excited-state proton transfer. researchgate.netfigshare.com

Excited-State Proton Transfer (ESPT) is a fundamental photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule or a molecular complex upon electronic excitation. nih.govrsc.orgchemrxiv.orgnih.gov Azaindoles are classic models for studying ESPT.

A remarkable feature of 6-azaindole is its ability to self-assemble into a cyclic, triply hydrogen-bonded trimer via N(1)-H···N(6) interactions. Computational studies have affirmed that this trimer formation is thermodynamically favorable. Upon photoexcitation, this trimer undergoes an efficient Excited-State Triple Proton Transfer (ESTPT), leading to a significant red-shift in its fluorescence emission. The normal emission is observed around 325 nm, while the proton-transfer tautomer emits at approximately 435 nm in cyclohexane. researchgate.net

This cooperative transfer mechanism is distinct from the solvent-assisted proton transfer seen in solvated clusters of 6-azaindole. researchgate.net The study of such ESPT pathways in related molecules like 7-azaindole (B17877), often involving water bridges, provides further insight into the mechanisms by which proton transfer can occur, whether it is a concerted or stepwise process. researchgate.netfigshare.com These quantum chemical investigations are essential for interpreting experimental spectroscopic data and understanding the intricate dynamics of light-induced reactions. nih.gov

Hydrogen Bonding Interactions and Self-Assembly

Computational and theoretical studies provide significant insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. The molecule possesses a unique combination of hydrogen bond donors and acceptors, which dictates its self-assembly behavior. The primary sites for hydrogen bonding are the pyrrole (B145914) N-H group (donor), the pyridine (B92270) N5 atom (acceptor), and the hydroxyl group at the C6 position, which can act as both a donor (O-H) and an acceptor (O).

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in characterizing these interactions. For the parent azaindole scaffold, studies on related isomers like 7-azaindole have shown a strong propensity to form centrosymmetric dimers through dual N-H···N hydrogen bonds between the pyrrole and pyridine rings of two separate molecules. nih.gov This interaction is a fundamental motif in the self-assembly of many azaindole derivatives.

The introduction of the 6-hydroxy group provides additional and competing hydrogen bonding sites. Quantum chemical calculations can model the geometry and energetics of various possible dimeric and oligomeric structures. For this compound, several key intermolecular hydrogen bonding motifs can be predicted and analyzed computationally:

N-H···N Pyridine Dimer: The classic azaindole-azaindole interaction, forming a stable cyclic dimer.

O-H···N Pyridine Dimer: The hydroxyl group's proton donates to the pyridine nitrogen of another molecule.

N-H···O Hydroxyl Dimer: The pyrrole proton donates to the oxygen of the hydroxyl group on a neighboring molecule.

O-H···O Hydroxyl Chain: A catemeric motif where the hydroxyl group of one molecule donates to the hydroxyl oxygen of the next, leading to the formation of chains or tapes.

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational method used to quantify the strength and nature of these hydrogen bonds. nih.govrsc.org By calculating parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, researchers can differentiate between weak, moderate, and strong hydrogen bonds and understand their contribution to the stability of the resulting supramolecular assembly. nih.gov DFT calculations can predict the interaction energies for these different motifs, helping to determine the most thermodynamically favorable assembly. The interplay between these various hydrogen bonds can lead to the formation of complex, three-dimensional networks rather than simple dimeric structures.

| Interaction Motif | Donor Group | Acceptor Group | Predicted Supramolecular Structure |

|---|---|---|---|

| Pyrrole-Pyridine | Pyrrole N-H | Pyridine N5 | Centrosymmetric Dimer |

| Hydroxyl-Pyridine | Hydroxyl O-H | Pyridine N5 | Dimer or Chain |

| Pyrrole-Hydroxyl | Pyrrole N-H | Hydroxyl O | Dimer or Chain |

| Hydroxyl-Hydroxyl | Hydroxyl O-H | Hydroxyl O | Chain/Tape |

Structure-Activity Relationship (SAR) Studies via Computational Methods

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govsemanticscholar.org Computational methods are crucial for understanding the structure-activity relationships (SAR) of derivatives based on this core, guiding the optimization of lead compounds.

Molecular docking is a primary computational tool used in SAR studies. nih.gov These simulations predict the binding mode of this compound derivatives within the ATP-binding site of a target kinase. The azaindole core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone amide residues of the kinase hinge region. researchgate.net In this compound, both the pyrrole N-H and the pyridine N5 can participate in these crucial interactions. The 6-hydroxy group can serve multiple roles:

Direct Interaction: It can act as a hydrogen bond donor or acceptor with specific amino acid residues in the active site, enhancing binding affinity and selectivity.

Solvent-Mediated Interaction: It may form a hydrogen bond with a structured water molecule, which in turn interacts with the protein.

Vector for Substitution: It provides a synthetic handle for introducing various substituents to probe different regions of the binding pocket.

Computational SAR studies involve creating a virtual library of this compound derivatives by modifying substituents at various positions (e.g., the pyrrole nitrogen, or positions C2, C3, C4, and C7). These virtual compounds are then docked into the target protein's active site. The predicted binding energies and interactions are correlated with experimentally observed biological activities (e.g., IC₅₀ values) to build an SAR model.

For instance, docking studies might reveal that a large hydrophobic substituent at the C3 position can be accommodated in a deep hydrophobic pocket, while a polar group at the C7 position may be exposed to the solvent. The 6-hydroxy group's orientation and interactions can be precisely analyzed to rationalize why certain derivatives are more potent than others. This process helps chemists prioritize which compounds to synthesize, saving time and resources. nih.govfrontiersin.org

| Compound | Modification (R-group) | Predicted Binding Energy (kcal/mol) | Key Predicted H-Bonds | Predicted IC₅₀ (nM) |

|---|---|---|---|---|

| Parent Scaffold | - | -7.5 | N-H···Hinge, N5···Hinge | 500 |

| Derivative A | C3-phenyl | -9.2 | N-H···Hinge, N5···Hinge | 80 |

| Derivative B | C3-cyclopropyl | -8.8 | N-H···Hinge, N5···Hinge | 120 |

| Derivative C | C3-phenyl, 6-O-Me | -8.1 | N-H···Hinge, N5···Hinge | 350 |

| Derivative D | C7-morpholine | -9.8 | N-H···Hinge, N5···Hinge, 6-OH···Asp145 | 25 |

Applications of 6 Hydroxy 5 Azaindole in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Applications

The 6-hydroxy-5-azaindole scaffold is a key building block in the synthesis of a wide array of bioactive molecules. Its structure, featuring a fused pyridine (B92270) and pyrrole (B145914) ring, is considered a "privileged structure" because of its ability to interact with numerous biological targets. pharmablock.com This versatility has led to its incorporation into a variety of drug candidates across different therapeutic areas.

The azaindole core is recognized as a valuable structural motif in drug design. pharmablock.com By replacing an indole's benzene (B151609) ring with a pyridine ring, chemists can modulate properties such as solubility, lipophilicity, and basicity (pKa). nih.gov These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound structure specifically offers both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen), features that facilitate strong binding to biological targets like enzyme active sites. nih.gov The hydroxyl group at the 6-position provides an additional point for hydrogen bonding or a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries for biological screening.

The azaindole framework is particularly prominent in the design of kinase inhibitors, a critical class of drugs, especially in oncology. pharmablock.comnih.gov The arrangement of nitrogen atoms in the azaindole ring mimics the purine (B94841) core of adenosine (B11128) triphosphate (ATP), enabling these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases. nih.govnih.gov The structural similarity allows azaindole derivatives to form key hydrogen bonds within the hinge region of the kinase active site, a common feature of many potent kinase inhibitors. nih.govdepositolegale.it

Derivatives of the 6-azaindole (B1212597) scaffold have been investigated as inhibitors for a variety of kinases. For instance, a 6-azaindole derivative named GNF2133 has been developed as an inhibitor of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), showing potential for promoting β-cell proliferation. nih.govnih.gov Additionally, 2-substituted-6-azaindoles have demonstrated promising activity as glucocorticoid receptor agonists, suggesting their potential use in treating conditions like collagen-induced arthritis. nih.gov

| Compound Class | Target Kinase | Potential Therapeutic Application |

|---|---|---|

| 6-Azaindole Derivatives (e.g., GNF2133) | DYRK1A | Type 1 Diabetes nih.govnih.gov |

| 4-Azaindole Derivatives | c-Met | Cancer nih.gov |

| 7-Azaindole (B17877) Derivatives | PIM2, DYRK1B, DYRK2 | Cancer (including Glioblastoma) nih.gov |

| 4-Azaindole Derivatives | Aurora A kinase | Cancer nih.gov |

Building on their role as kinase inhibitors, azaindole derivatives are actively being investigated as anti-cancer agents. researchgate.net The dysregulation of kinases is a hallmark of many cancers, making inhibitors of these enzymes a cornerstone of modern oncology. researchgate.net Natural products containing the azaindole core, such as Variolin B, have shown potent cytotoxic activity against cancer cell lines like P388 murine leukemia. nih.gov

Synthetic derivatives have also shown significant promise. For example, a clinical candidate, AZD6738, which incorporates a 7-azaindole moiety, is a potent inhibitor of the ATR kinase, a key enzyme in the DNA damage response pathway that is often exploited by cancer cells. nih.gov While many prominent examples are 7-azaindole derivatives, the fundamental bioactivity of the azaindole scaffold underscores the potential of all its isomers, including this compound, in oncology research. nih.gov The ability to modify the scaffold allows for the development of inhibitors with high selectivity and potency against specific cancer-related targets. nih.gov

| Compound/Derivative Class | Mechanism/Target | Activity/Cancer Cell Line |

|---|---|---|

| Variolin B (Natural Product) | Cytotoxicity | P388 Murine Leukemia nih.gov |

| AZD6738 (7-Azaindole derivative) | ATR Kinase Inhibition | Various Cancers nih.gov |

| 7-Azaindole Sulfonamide | HDAC6 Inhibition | Anti-proliferative, active in HCT116 xenografts nih.gov |

| NPS-1034 (7-Azaindole derivative) | AXL Kinase Inhibition | Anti-proliferative nih.gov |

The 5-azaindole (B1197152) scaffold has been specifically explored as a core structure for the development of Factor VIIa (FVIIa) inhibitors. cofc.edunih.govnih.gov FVIIa is a crucial protein in the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thrombotic disorders. Researchers have successfully replaced the highly basic amidine group in earlier inhibitor designs with the less basic 5-azaindole ring. cofc.edu This bioisosteric replacement aimed to improve oral bioavailability while maintaining potency. cofc.edu While the published research focuses on the broader 5-azaindole and 4-amino-5-azaindole scaffolds, the this compound variant represents a valuable synthetic intermediate. nih.govnih.gov The hydroxyl group can be used to introduce other functional groups to further optimize binding affinity, selectivity, and pharmacokinetic properties of these potential anticoagulant agents.

The 6-azaindole core is a key component of a significant advancement in antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV). derpharmachemica.comresearchgate.net The FDA-approved drug Fostemsavir (BMS-663068) is a prodrug of Temsavir (BMS-626529), which contains a complex 6-azaindole moiety. nih.govnih.gov Temsavir functions as an HIV-1 attachment inhibitor by binding to the viral envelope glycoprotein (B1211001) gp120, preventing the virus from attaching to and entering host CD4+ T-cells. nih.govresearchgate.net This mechanism represents a novel approach to HIV treatment. Clinical studies have shown that Fostemsavir can lead to significant viral suppression in patients with multi-drug resistant HIV. nih.gov The development of this complex 6-azaindole derivative highlights the scaffold's importance in creating potent and effective antiviral agents. nih.gov

A key advantage of the azaindole scaffold in drug discovery is the ability to strategically modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov The introduction of a nitrogen atom into the indole (B1671886) ring system generally improves aqueous solubility and can alter metabolic stability, which are critical PK parameters. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. researchoutreach.org This approach utilizes small, low-molecular-weight molecules, or "fragments," that bind to biological targets with high ligand efficiency. The azaindole scaffold is a prominent fragment used in FBDD programs due to its structural resemblance to key biological motifs and its versatile synthetic accessibility. researchgate.net

While direct research on this compound in FBDD is not extensively documented in the provided sources, the closely related 6-azaindazole scaffold has been successfully employed in the discovery of potent inhibitors for bacterial DNA ligase (LigA), an essential enzyme for DNA replication and a target for novel antibacterial agents. researchgate.netnih.govnih.gov In one study, a fragment screening campaign identified a 6-azaindazole derivative as a hit. researchgate.netnih.gov Through structure-based optimization guided by X-ray crystallography, this initial fragment was elaborated into a nanomolar inhibitor of the target enzyme. researchgate.netnih.gov This example underscores the potential of the 6-aza core structure, including hydroxylated derivatives like this compound, to serve as a foundational fragment for the development of novel therapeutics.

| FBDD Application of a Related Scaffold | |

| Target | Bacterial DNA Ligase (LigA) researchgate.netnih.gov |

| Scaffold | 6-Azaindazole researchgate.netnih.gov |

| Initial Hit | Identified through fragment screening researchgate.netnih.gov |

| Optimization | Structure-based design guided by X-ray crystallography researchgate.netnih.gov |

| Result | Development of novel, nanomolar, AMP-competitive inhibitors researchgate.netnih.gov |

Biological Probes and Fluorescent Labeling

The intrinsic fluorescence of the indole ring of tryptophan is a widely used tool in protein biophysics. Azaindole derivatives, including those with a 6-aza substitution, offer unique photophysical properties that can be exploited for the development of advanced biological probes. nih.govresearchgate.net

The substitution of tryptophan with its aza-analogs can introduce unique spectroscopic properties into a protein, facilitating studies of protein structure, dynamics, and interactions. acs.org Azatryptophans are structurally similar to tryptophan and can often be incorporated into proteins biosynthetically. nih.govnih.gov The key advantage of these analogs is their altered absorption and emission spectra, which are often red-shifted compared to tryptophan. acs.org This spectral shift allows for selective excitation and monitoring of the azatryptophan-labeled protein in the presence of multiple native tryptophan residues. acs.orgnih.gov

For instance, 7-azatryptophan, the chromophore of which is 7-azaindole, exhibits absorption and emission spectra that are significantly red-shifted from tryptophan, making it a powerful probe. acs.org While specific studies on 6-hydroxy-5-azatryptophan were not found, the general principles suggest that it would also possess distinct photophysical properties. The fluorescence of 6-azaindole itself has been characterized, with its emission being sensitive to the protonation state and the surrounding solvent environment. researchgate.net This sensitivity to the local environment makes it a potentially insightful reporter of protein conformational changes or binding events.

| Properties of Azatryptophan Analogs for Protein Studies | |

| Structural Feature | Isosteric replacement for tryptophan nih.gov |

| Key Advantage | Red-shifted absorption and emission spectra compared to tryptophan acs.org |

| Application | Selective excitation and monitoring of labeled proteins acs.orgnih.gov |

| Information Gained | Protein structure, dynamics, and local environment acs.org |

The development of fluorescent probes for intracellular targets, such as allosteric sites on G protein-coupled receptors (GPCRs), is a growing area of research. nih.gov These probes are invaluable tools for studying ligand binding and receptor function in a cellular context. While the direct use of this compound as such a probe is not detailed, the principles of designing fluorescent ligands for intracellular sites are well-established. nih.govresearchgate.net

The design of these probes often involves tethering a fluorophore to a known ligand for the target site. The intrinsic fluorescence of the azaindole core, including hydroxylated derivatives, presents an opportunity to develop smaller, less disruptive fluorescent probes where the azaindole itself acts as the fluorophore. The sensitivity of azaindole fluorescence to the environment could provide a readout of binding to an allosteric site within a protein.

Organic Chemistry Research and Novel Transformations

The synthesis of azaindoles is an active area of research in organic chemistry, driven by the prevalence of this scaffold in medicinally important compounds. nih.govrsc.org The development of new synthetic methodologies and the study of reaction mechanisms involving azaindoles contribute to the broader toolkit of synthetic organic chemists.

The synthesis of the 6-azaindole core can be achieved through various synthetic routes, often starting from substituted pyridines. researchgate.net For example, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) has been shown to produce 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles through a one-pot, metal-free process. chemrxiv.org The proposed mechanism involves the formation of a trifluoroacylated pyridinium (B92312) salt as a key intermediate. chemrxiv.org The study of such reaction pathways provides fundamental insights into the reactivity of the pyridine precursors and the cyclization process to form the bicyclic azaindole system. Furthermore, the tautomerism of the 6-azaindole system, existing in equilibrium between the N(1)-H and N(6)-H forms, can influence its reactivity and has been studied crystallographically. chemrxiv.org

The demand for efficient and versatile syntheses of azaindoles has led to the development of novel synthetic methods. organic-chemistry.orgacs.orgmdpi.com One notable one-step synthesis of 2-substituted 6-azaindoles involves the dilithiation of 3-amino-4-picoline, followed by condensation with carboxylic esters. nih.gov This method provides a direct route to a range of 2-substituted 6-azaindoles in good yields. nih.gov Other approaches include the solvent-dependent oxidation of dimethoxy- or hydroxymethoxy-6-azaindoles to yield either trioxopyrrolopyridines or functionalized azaindoles. rsc.org The development of such methodologies is crucial for accessing novel analogs of this compound for further investigation in medicinal chemistry and chemical biology.

| Selected Synthetic Methodologies for 6-Azaindoles | |

| Method 1 | One-pot, metal-free synthesis from 3-amino-4-methylpyridines and trifluoroacetic anhydride chemrxiv.org |

| Product | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles chemrxiv.org |

| Method 2 | Dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters nih.gov |

| Product | 2-Substituted 6-azaindoles nih.gov |

| Method 3 | Solvent-dependent oxidation of substituted 6-azaindoles rsc.org |